molecular formula C11H8F2N2O B068588 3-Amino-2-(2,4-difluorophenoxy)pyridine CAS No. 175135-63-4

3-Amino-2-(2,4-difluorophenoxy)pyridine

Cat. No.: B068588
CAS No.: 175135-63-4
M. Wt: 222.19 g/mol
InChI Key: LCPVQAHEFVXVKT-UHFFFAOYSA-N
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Description

3-Amino-2-(2,4-difluorophenoxy)pyridine is an organic compound with the molecular formula C11H8F2N2O and a molecular weight of 222.2 g/mol It is a pyridine derivative that features an amino group at the 3-position and a difluorophenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2,4-difluorophenoxy)pyridine typically involves the reaction of 2,4-difluorophenol with 2-chloro-3-nitropyridine, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts may vary to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2,4-difluorophenoxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-2-(2,4-difluorophenoxy)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2,4-difluorophenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group enhances its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2,4-difluorophenoxy)pyridine
  • 3-Amino-2-(3,5-difluorophenoxy)pyridine
  • 3-Amino-2-(2,4-dichlorophenoxy)pyridine

Uniqueness

3-Amino-2-(2,4-difluorophenoxy)pyridine is unique due to the specific positioning of the difluorophenoxy group, which influences its chemical reactivity and biological activity. The presence of fluorine atoms can enhance its stability and lipophilicity compared to similar compounds with different substituents .

Properties

IUPAC Name

2-(2,4-difluorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-7-3-4-10(8(13)6-7)16-11-9(14)2-1-5-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPVQAHEFVXVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371014
Record name 3-Amino-2-(2,4-difluorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-63-4
Record name 2-(2,4-Difluorophenoxy)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-(2,4-difluorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175135-63-4
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